molecular formula C9H11ClN2O2 B13250319 3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13250319
M. Wt: 214.65 g/mol
InChI Key: NGCQQGYUJCOHBW-UHFFFAOYSA-N
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Description

3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Preparation Methods

The synthesis of 3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by metal-free oxidation strategies.

    Reduction: Commonly involves the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

3-chloro-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H11ClN2O2/c1-5-2-3-12-6(4-5)11-7(8(12)10)9(13)14/h5H,2-4H2,1H3,(H,13,14)

InChI Key

NGCQQGYUJCOHBW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=NC(=C2Cl)C(=O)O)C1

Origin of Product

United States

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